N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
“N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antibacterial Activity
The synthesis of novel quinoxaline sulfonamides demonstrates their potential as antibacterial agents. A facile and efficient method was used for synthesizing different quinoxalines, which were then evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, showing promising results (Alavi et al., 2017).
Anticancer Activity
Several studies have synthesized sulfonamide derivatives to evaluate their anticancer properties. For instance, certain novel sulfonamide derivatives showed potent cytotoxic activity against breast and colon cancer cell lines, with some compounds displaying significant potency compared to reference drugs (Ghorab et al., 2015). Another study focused on the synthesis of tetrahydroquinoline derivatives containing a sulfonamide moiety, which were evaluated for their anticancer activity, particularly through inhibition of carbonic anhydrase isozymes, showing interesting cytotoxic activities (Ghorab et al., 2009).
Antimalarial Activity
Research on N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides revealed promising antimalarial activity, particularly against P. falciparum strains. These compounds also exhibited significant inhibition of hemozoin formation, suggesting a potential mechanism of action for their antimalarial effects (Verma et al., 2016).
Antimicrobial Evaluation
Synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for their antimicrobial properties demonstrated high activity against Gram-positive bacteria, highlighting the role of the quinoline-sulfonamide combination in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Mechanism of Action
The mechanism of action of quinoline derivatives depends on the specific compound and its biological target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions in the field of quinoline derivatives involve the development of greener and more sustainable chemical processes . There is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The focus is on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-5-3-14(11-21)17(10-15)22-27(25,26)16-8-12-2-1-7-23-18(24)6-4-13(9-16)19(12)23/h3,5,8-10,22H,1-2,4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPXMNFZLBQCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C#N)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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